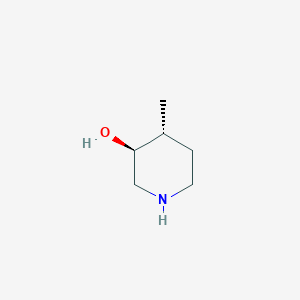

trans-4-Methyl-piperidin-3-OL

説明

Structure

3D Structure

特性

IUPAC Name |

(3S,4R)-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 4 Methyl Piperidin 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections for the Piperidin-3-ol Core

Retrosynthetic analysis of the piperidin-3-ol core uncovers several logical bond disconnections that pave the way for viable forward syntheses. A primary strategy involves the intramolecular cyclization of a linear precursor, typically an amino alcohol or a related derivative. This approach simplifies the complex cyclic structure to a more manageable acyclic chain, where the key stereocenters can be established using well-developed asymmetric methodologies.

A more contemporary and modular approach envisions the piperidine (B6355638) ring being assembled through convergent fragment couplings. For instance, a highly flexible [5+1] cycloaddition strategy has been developed for piperidines. nih.gov A related, powerful retrosynthetic concept is the {[2+3]+1} annulation. This strategy begins with the disconnection of the piperidin-4-ol to an α-amino ether intermediate, which is the product of a spontaneous Ferrier rearrangement. nih.govscispace.com This intermediate, in turn, can be traced back to a cyclic imidate formed via a gold-catalyzed cyclization of an N-homopropargyl amide. nih.govscispace.com This modular design allows for the assembly of the piperidine core from three simple, readily available components: imines, propargyl Grignard reagents, and carboxylic acid derivatives. nih.gov

Other key disconnections focus on the functionalization of a pre-existing heterocyclic ring. For example, a pyridine (B92270) or a tetrahydropyridine (B1245486) can be viewed as a precursor, with the hydroxyl and methyl groups being installed through stereoselective transformations such as hydroboration-oxidation or epoxidation followed by nucleophilic ring-opening. researchgate.net This approach leverages the chemistry of partially or fully unsaturated nitrogen heterocycles to build complexity onto a basic scaffold.

Enantioselective and Diastereoselective Approaches to trans-4-Methyl-piperidin-3-OL

Achieving the specific trans relative stereochemistry between the C3-hydroxyl and C4-methyl groups, along with control over the absolute stereochemistry, requires sophisticated synthetic methods. Key strategies often involve the diastereoselective functionalization of a cyclic precursor where the existing ring structure biases the approach of reagents.

One effective method for establishing the trans-3,4-disubstituted pattern is through the regioselective ring-opening of a 3,4-epoxypiperidine intermediate. researchgate.net The nucleophilic attack, for instance by a methyl organometallic reagent at C4, would proceed with inversion of configuration, leading to a trans relationship between the attacking nucleophile and the resulting C3-hydroxyl group. The inherent basicity of the piperidine nitrogen can play a crucial role in directing the regioselectivity of such ring-opening reactions. researchgate.net A similar strategy involves the regio- and diastereoselective hydroboration/oxidation of a 4-methyl-1,2,3,6-tetrahydropyridine. The directing effect of substituents on the tetrahydropyridine ring can guide the boron reagent to one face of the double bond, thereby setting the desired trans stereochemistry upon oxidation. researchgate.net

Asymmetric Catalysis in Piperidine Ring Formation (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis offers a powerful and efficient means to construct chiral piperidine rings with high levels of enantioselectivity and diastereoselectivity. Both metal-based and organocatalytic systems have been successfully employed.

Metal Catalysis: Rhodium catalysis has been particularly effective in the asymmetric synthesis of substituted piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples dihydropyridines with boronic acids to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnacs.org Subsequent reduction of the tetrahydropyridine product provides access to the enantioenriched piperidine core. acs.org While this method does not directly install the 3-hydroxyl group, it establishes the crucial C4-substituent with defined stereochemistry. Another rhodium-catalyzed approach uses C-H insertion and cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening to create 3-substituted analogues. nih.govnih.gov Iridium(III) catalysts have also been used in hydrogen borrowing cascades to achieve the stereoselective synthesis of C4-substituted piperidines. nih.gov

Organocatalysis: Organocatalysis provides a complementary, metal-free approach to chiral piperidines. For example, quinine-derived squaramides have been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. nih.gov This process brings together three components—a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine—to construct highly functionalized tetrahydropyridines bearing three contiguous stereogenic centers with excellent enantioselectivity. nih.gov The resulting tetrahydropyridine can then be further elaborated to the desired piperidin-3-ol derivative.

| Boronic Acid Substituent (at C4 of Phenyl Ring) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| -H | 78 | 96 |

| -OMe | 80 | 96 |

| -SMe | 71 | 95 |

| -F | 75 | 96 |

| -Cl | 72 | 96 |

| -Br | 70 | 96 |

| -CO₂Me | 75 | 95 |

| -CN | 66 | 94 |

Chiral Pool and Chiral Auxiliary Strategies

Chiral Pool Synthesis: The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Sugars, amino acids, and hydroxy acids serve as excellent scaffolds for the synthesis of complex chiral molecules. For instance, L-malic acid has been used as the starting material in a multi-step synthesis to produce N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a close structural relative of the target compound. researchgate.net Similarly, the stereochemistry of 2-deoxy-D-ribose has been exploited to control the absolute configuration of a chiral 4-amino-3-hydroxy piperidine. nih.gov These strategies embed the desired absolute stereochemistry from the outset, avoiding the need for chiral resolutions or asymmetric catalysis in later steps.

Chiral Auxiliary Strategies: In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter(s) have been created, the auxiliary is removed. The use of D-phenylglycinol as a chiral auxiliary has been reported for the asymmetric synthesis of (3S)-3-methylpiperidin-2-one. researchgate.net The auxiliary, attached to the piperidine nitrogen, effectively controls the diastereoselectivity of the methylation at the C3 position. researchgate.net Another powerful method involves the use of chiral hydrazones, such as those derived from Enders' (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to direct the asymmetric alkylation of ketones that serve as precursors to the piperidine ring. lookchem.com

Chemoenzymatic Transformations for Selective Stereocenter Introduction

Chemoenzymatic synthesis combines the advantages of traditional organic synthesis with the unparalleled selectivity of enzymatic transformations. Enzymes can operate under mild conditions and often provide access to high levels of enantiomeric purity that are difficult to achieve with small-molecule catalysts.

A key application in piperidine synthesis is the use of enzymes for kinetic resolution. Lipases, such as Lipase PS from Pseudomonas cepacia, are particularly effective at differentiating between enantiomers of a racemic mixture. For example, a racemic mixture of cis-3-hydroxypipecolic acid was successfully resolved via lipase-catalyzed acetylation, providing the desired enantiomer with high purity (98:2 er). nih.gov This method is powerful for separating enantiomers of piperidine precursors that possess a hydroxyl group. nih.gov

More advanced strategies employ enzymatic cascades to set stereochemistry in acyclic precursors. A one-pot cascade involving an ene reductase (ERED) and an imine reductase (IRED) has been used for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org A similar bienzymatic strategy could be envisioned to produce a chiral amino alcohol precursor for trans-4-methyl-piperidin-3-ol, where the enzymes work synergistically to establish multiple stereocenters with high fidelity. rsc.org

Modern Synthetic Pathways for trans-4-Methyl-piperidin-3-OL Derivatives

The development of methods for the direct functionalization of a pre-formed piperidine ring represents a major advance in synthetic efficiency. These late-stage functionalization techniques allow for the diversification of a common intermediate, providing rapid access to a library of analogues for structure-activity relationship studies.

C-H Functionalization and Cross-Coupling Methodologies on Piperidine Rings

Direct C-H functionalization is an atom-economical strategy for introducing new substituents onto the piperidine core. However, controlling the site-selectivity of this process is a significant challenge due to the presence of multiple, chemically similar C-H bonds. The electronic properties of the ring play a key role; C-H bonds at the C2 and C6 positions are electronically activated by the adjacent nitrogen atom, whereas the C3 and C5 positions are deactivated by the inductive electron-withdrawing effect of the nitrogen. nih.govresearchgate.net The C4 position is less affected electronically and is often the most sterically accessible. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.govnih.gov The outcome of the reaction can be precisely controlled by the choice of the nitrogen protecting group and the specific rhodium catalyst employed. nih.govnih.gov This allows for a programmable approach to derivatization, targeting different positions on the piperidine ring at will.

For the electronically deactivated C3 position, direct C-H functionalization is not considered a viable option. nih.gov An indirect, yet highly effective, strategy has been developed that involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine. nih.gov This is followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce functionality specifically at the C3 position. nih.gov

| Target Position | N-Protecting Group | Rhodium Catalyst | Strategy |

|---|---|---|---|

| C2 | Boc or Brosyl (Bs) | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |

| C3 | Boc | Various | Indirect: Cyclopropanation / Reductive Ring-Opening |

| C4 | α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |

Cascade and One-Pot Reactions for Increased Synthetic Efficiency

Multi-component reactions (MCRs), a prominent type of one-pot synthesis, are particularly effective for constructing highly substituted piperidine rings. growingscience.comajchem-a.com For instance, a one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters can yield functionalized piperidines, sometimes using environmentally friendly catalysts and solvents like water. growingscience.comresearchgate.net These reactions proceed through a series of interconnected steps, such as imine formation, Michael addition, and cyclization, all occurring within the same reaction vessel.

Enzyme cascades represent another powerful strategy, offering high selectivity under mild conditions. nih.gov Biocatalytic cascades involving enzymes like carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IRED) have been developed to produce enantiomerically pure substituted piperidines from simple starting materials like keto acids. manchester.ac.uk For example, a multi-enzyme cascade can convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine, a related structure, in a one-pot setup that prevents the racemization of sensitive intermediates. rsc.orgrsc.org

Other notable cascade methodologies include:

Aza-Prins Cyclization: This reaction, involving homoallylic amines and aldehydes, can be promoted by various catalysts to form the piperidine ring with specific stereochemistry. nih.gov

Hydrogen Borrowing Annulation: Iridium(III)-catalyzed cascades can form two new C-N bonds in a sequence of hydroxyl oxidation, amination, and imine reduction to stereoselectively produce substituted piperidines. nih.govmdpi.com

Radical-Mediated Cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes provides an effective route to various piperidine structures. nih.govmdpi.com

These integrated approaches streamline the synthetic process, making the path to complex piperidine scaffolds more direct and resource-efficient.

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Multi-Component Reaction (MCR) | Aldehydes, Amines, β-Ketoesters, Sodium Lauryl Sulfate (SLS) | A one-pot condensation in water at room temperature to produce highly functionalized piperidines. | growingscience.comresearchgate.net |

| Enzyme Cascade | Galactose Oxidase (GOase), Imine Reductase (IRED) | One-pot conversion of protected amino alcohols to chiral aminopiperidines, preventing intermediate racemization. | rsc.orgrsc.org |

| Hydrogen Borrowing Annulation | Iridium(III) Catalyst | A [5 + 1] annulation method involving sequential oxidation, amination, and reduction to form two C-N bonds stereoselectively. | nih.govmdpi.com |

| Aza-Prins Cyclization | NHC-Cu(I) complex, ZrCl4 | Promotes the cyclization of homoallylic amines with aldehydes to yield trans-substituted piperidines. | nih.gov |

Sustainable Synthesis and Green Chemistry Principles in Piperidine Preparation

The production of piperidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. pmarketresearch.comnih.gov These principles advocate for practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govmdpi.com

A key focus in the sustainable synthesis of piperidines is the replacement of toxic reagents and solvents with safer alternatives. pmarketresearch.comrsc.org Water-mediated reactions, for example, provide an environmentally benign medium for certain cyclization reactions. nih.gov The use of ultrasound or microwave irradiation can also contribute to greener processes by enhancing reaction rates and reducing energy consumption. mdpi.com

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. nih.gov The development of novel catalytic systems is crucial for the efficient and clean synthesis of piperidines. This includes:

Organocatalysts: Small organic molecules, such as quinoline (B57606) derivatives, can catalyze reactions like intramolecular aza-Michael additions to afford enantiomerically enriched piperidines. mdpi.com

Metal Catalysts: Transition metal complexes based on palladium, rhodium, and ruthenium are used for various transformations, including hydrogenation and cyclization reactions, often with high selectivity. nih.gov

Biocatalysts: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green synthesis. nih.gov Chemo-enzymatic cascades, which combine chemical synthesis with biocatalysis, provide a powerful approach for the asymmetric synthesis of chiral piperidines. nih.gov

Furthermore, designing synthetic routes that reduce the number of steps, such as avoiding unnecessary protection and deprotection groups, aligns with the principle of reducing derivatives and leads to less waste and higher efficiency. nih.gov As the pharmaceutical industry shifts towards more sustainable manufacturing, the demand for piperidine derivatives produced through green chemistry principles is expected to grow. pmarketresearch.com

| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference |

|---|---|---|---|

| Prevention | Employing one-pot and cascade reactions to minimize waste from intermediate workups. | Multi-component synthesis of functionalized piperidines. | growingscience.comajchem-a.com |

| Catalysis | Using catalytic amounts of transition metals, organocatalysts, or enzymes instead of stoichiometric reagents. | Ruthenium(II)-catalyzed double reductive aminations. | nih.gov |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or conducting solvent-free reactions. | Water-mediated intramolecular cyclization following a bis-aza Michael addition. | nih.gov |

| Design for Energy Efficiency | Using methods that operate at ambient temperature and pressure, such as biocatalysis. | Enzyme cascades for aminopiperidine synthesis conducted at or near room temperature. | rsc.org |

| Use of Renewable Feedstocks | Starting from bio-based materials where possible. | Synthesis of N-heterocycles from carbohydrate feedstocks (a general principle). | researchgate.net |

| Reduce Derivatives | Designing synthetic routes that avoid temporary blocking or protecting groups. | Direct functionalization/cyclization of unsaturated amines. | nih.gov |

Process Optimization and Scale-up Considerations in Piperidine Synthesis

Translating a laboratory-scale synthesis of a piperidine derivative to an industrial scale presents significant challenges that require careful process optimization. pmarketresearch.com While a lab procedure might achieve high purity (e.g., ≥99%), maintaining this consistency in large-scale batches is complicated by issues of mass transfer, heat distribution, and mixing inefficiencies. pmarketresearch.com Inconsistent mixing can lead to "hotspots" or incomplete reactions, resulting in batch failures and the need for costly reprocessing. pmarketresearch.com A 2022 study noted that 12% of industrial batches of piperidine derivatives required rework due to deviations in purity or impurity profiles. pmarketresearch.com

Key considerations for process optimization and scale-up include:

Reaction Parameters: Optimizing temperature, pressure, reaction time, and reagent concentration is crucial for maximizing yield and minimizing byproducts. For example, in hydroboration reactions, controlling the concentration of borane (B79455) is important, as is managing the subsequent oxidation step to prevent hazardous gas evolution on a large scale. youtube.com

Catalyst Selection and Handling: The choice of catalyst is critical. For large-scale operations, catalyst stability, cost, and ease of separation from the product are paramount. The poor solubility of some effective lab-scale catalysts, like cesium carbonate in certain reactions, can make them difficult to use in industrial settings. nih.gov

Solvent and Reagent Choice: Solvents and reagents must be selected based on safety, environmental impact, cost, and ease of recovery. For instance, replacing piperidine itself in processes like solid-phase peptide synthesis with alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) is driven by green chemistry and process safety considerations. rsc.org

Impurity Control: Rigorous control of impurities is essential, especially for pharmaceutical applications. Byproducts from synthesis or residual solvents must be kept below stringent regulatory limits (often <0.1%). pmarketresearch.com

Quality by Design (QbD): Implementing modern frameworks like QbD and using Process Analytical Technology (PAT) can help mitigate risks during scale-up. pmarketresearch.com These approaches involve systematically understanding the process to build quality in from the start, rather than relying solely on end-product testing.

Two diastereoselective and scalable routes to trans-3,4-disubstituted piperidines have been developed and optimized for large-scale performance, demonstrating that complex stereochemical control can be achieved in an industrial context. researchgate.net These routes, one using a hydroboration/oxidation sequence and the other a regioselective epoxide ring-opening, highlight the successful application of process optimization to produce valuable piperidine building blocks. researchgate.net

| Challenge | Description | Optimization Strategy | Reference |

|---|---|---|---|

| Batch-to-Batch Consistency | Difficulty in maintaining consistent yield and purity profiles across large batches due to variations in mixing and heat transfer. | Implement Quality by Design (QbD) and Process Analytical Technology (PAT) to monitor and control critical process parameters in real-time. | pmarketresearch.com |

| Impurity Profile Control | Generation of byproducts or retention of residual solvents that can invalidate the final product for pharmaceutical use. | Optimize reaction conditions (temperature, stoichiometry) and purification methods; select solvents with favorable safety and removal profiles. | pmarketresearch.com |

| Catalyst Scalability | Catalysts effective at lab scale may be too expensive, unstable, or difficult to handle (e.g., poor solubility) at industrial scale. | Select robust, recyclable catalysts; modify reaction medium to improve solubility (e.g., using co-solvents). | nih.gov |

| Safety and Handling | Exothermic reactions or the evolution of flammable gases (e.g., hydrogen from hydroboration workups) can pose significant safety risks. | Careful process design for heat management; controlled addition of reagents; modification of workup procedures (e.g., acid quenching of borane). | youtube.com |

| Purification | Isolating the final product with high purity from large volumes can be inefficient and solvent-intensive. | Develop optimized crystallization or chromatography methods; design syntheses that yield easily purifiable products. | google.com |

Chemical Reactivity and Functionalization Strategies for the Trans 4 Methyl Piperidin 3 Ol Scaffold

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for introducing structural diversity. Its nucleophilic and basic character drives its reactivity, allowing for substitutions and quaternization reactions.

The nitrogen atom in the trans-4-methyl-piperidin-3-ol scaffold readily undergoes N-substitution reactions with various electrophiles. These transformations are fundamental for modulating the molecule's physicochemical properties. Common N-functionalization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This involves the reaction of the piperidine nitrogen with alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial for optimizing reaction conditions. To prevent O-alkylation at the C-3 hydroxyl group, a protection strategy is often employed, where the hydroxyl group is converted into a less reactive functional group (e.g., a silyl (B83357) ether or an ester) prior to N-alkylation.

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of N-amides. These reactions are generally robust and high-yielding. N-acylation significantly alters the basicity of the nitrogen atom and can introduce a variety of functional groups. For instance, N-acylation of a related piperidine derivative has been achieved using propionyl chloride. researchgate.net

N-Arylation: The formation of a C-N bond with an aromatic ring can be achieved through methods like the Buchwald-Hartwig amination, which utilizes palladium catalysts to couple the piperidine with aryl halides or triflates. This allows for the introduction of diverse aromatic and heteroaromatic moieties.

| Reaction Type | Reagent Class | Resulting Functional Group | Key Considerations |

| N-Alkylation | Alkyl halides, Sulfonates | Tertiary Amine | Potential for O-alkylation; may require -OH protection. |

| N-Acylation | Acyl chlorides, Anhydrides | Amide | Generally high-yielding; reduces nitrogen basicity. |

| N-Arylation | Aryl halides/triflates | N-Aryl Piperidine | Requires a catalyst (e.g., Palladium). |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Mild conditions; uses a reducing agent like NaBH(OAc)₃. |

The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile, attacking alkylating agents to form quaternary ammonium (B1175870) salts. researchgate.netlibretexts.org This process, known as quaternization, converts the neutral amine into a permanently charged cation. cdnsciencepub.comcdnsciencepub.com

The reaction of trans-4-methyl-piperidin-3-ol with an excess of an alkylating agent, such as methyl iodide, results in the formation of a piperidinium (B107235) salt. cdnsciencepub.comcdnsciencepub.comnih.gov The stereochemistry of this reaction can be complex. The alkylating agent can approach the nitrogen from either an axial or equatorial position relative to the chair conformation of the piperidine ring. The preferred direction of attack and the resulting diastereomeric ratio of the product can be influenced by several factors:

Steric Hindrance: The existing substituents on the piperidine ring, including the C-3 hydroxyl and C-4 methyl groups, can sterically hinder the approach of the alkylating agent.

Alkylating Agent: The size and nature of the alkylating agent affect the selectivity. For example, N-methylation often occurs with a preference for axial attack. cdnsciencepub.com

Solvent: The polarity of the solvent can influence the transition state of the SN2 reaction and may affect the product distribution. cdnsciencepub.com

The formation of these salts significantly increases the water solubility of the molecule, a property often exploited in pharmaceutical applications. libretexts.org

Modifications of the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position is another key handle for functionalization, offering a site for derivatization through various reactions.

The hydroxyl group can be converted into a range of other functional groups, provided that the reactivity of the piperidine nitrogen is managed, typically through the use of an N-protecting group like Boc (tert-butoxycarbonyl).

Esterification: The hydroxyl group can be readily esterified by reacting the N-protected scaffold with carboxylic acids (under conditions like Fischer or Steglich esterification), acyl chlorides, or acid anhydrides. organic-chemistry.org This transformation is useful for introducing a wide variety of ester moieties. Transesterification is another viable method for synthesizing esters under mild conditions. organic-chemistry.org

Etherification: Formation of an ether linkage can be achieved via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Care must be taken to select conditions that favor O-alkylation over N-alkylation if the nitrogen is not protected.

Carbamoylation: Carbamates can be synthesized by reacting the hydroxyl group with isocyanates or by using carbamoyl (B1232498) chlorides. This introduces a carbamate (B1207046) linkage, which is a common functional group in biologically active molecules.

| Reaction Type | Reagent Class | Resulting Functional Group | Key Considerations |

| Esterification | Acyl chlorides, Anhydrides, Carboxylic acids | Ester | N-protection is typically required to prevent N-acylation. |

| Etherification | Alkyl halides (with base) | Ether | Requires N-protection to prevent competing N-alkylation. |

| Carbamoylation | Isocyanates, Carbamoyl chlorides | Carbamate | N-protection is generally necessary. |

The oxidation state of the C-3 carbon can be altered through oxidation or reduction reactions.

Oxidation: The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 4-methyl-piperidin-3-one. A variety of oxidizing agents can be employed, such as those based on chromium (e.g., PCC, PDC) or milder, more modern reagents like Dess-Martin periodinane or those used in Swern or Moffat-type oxidations. The oxidation of 3-hydroxypiperidine (B146073) to 2-pyrrolidinone (B116388) using iodosylbenzene has been reported, indicating the susceptibility of the ring to oxidative rearrangement under certain conditions. sigmaaldrich.comsigmaaldrich.com

Reduction: While the hydroxyl group itself is not reducible, its precursor, the ketone 4-methyl-piperidin-3-one, can be reduced to reform the alcohol. The stereochemical outcome of this reduction is critical. The use of different reducing agents can favor the formation of either the trans or cis diastereomer. For example, bulky reducing agents like L-Selectride® often favor equatorial attack on the carbonyl, which would lead to the cis-alcohol, while smaller reducing agents like sodium borohydride (B1222165) might give mixtures or favor axial attack to produce the trans-alcohol. ketonepharma.com Asymmetric reduction of N-Boc-piperidin-3-one using enzymes like ketoreductases is a well-established method for producing chiral 3-hydroxypiperidines with high enantioselectivity. chemicalbook.commdpi.com

Reactivity at the Methyl Group and Other Carbon Centers of the Piperidine Ring

While the nitrogen and hydroxyl groups are the most reactive sites, functionalization of the carbon skeleton of the piperidine ring, though more challenging, offers pathways to novel analogs.

The C-H bonds of the piperidine ring are generally unreactive. However, modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have enabled the direct introduction of functional groups at these positions. nih.gov The regioselectivity of these reactions is often controlled by directing groups. acs.org For instance, an amide group on the nitrogen can direct arylation to the C-4 position. acs.org While direct C-H functionalization at the C-3 position is challenging due to the inductive electron-withdrawing effect of the nitrogen, indirect methods have been developed. nih.govnih.gov

The methyl group at C-4 is also a potential site for functionalization, for example, through radical halogenation followed by nucleophilic substitution, although this approach may lack selectivity and is less common than transformations at the heteroatoms. The development of site-selective C-H functionalization methods continues to expand the possibilities for modifying the carbon framework of molecules like trans-4-methyl-piperidin-3-ol. chemrxiv.org

Remote Functionalization and Selectivity Considerations

Remote functionalization involves the modification of a C-H bond that is not adjacent to an existing functional group. In the context of the trans-4-Methyl-piperidin-3-OL scaffold, this presents a significant challenge due to the presence of multiple, chemically similar C-H bonds. Achieving selectivity—both regio- and stereo-selectivity—is paramount and is often governed by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Rhodium-catalyzed C-H insertion reactions are a powerful tool for this purpose. nih.gov The site of functionalization on the piperidine ring can be directed by carefully selecting the N-protecting group and the rhodium catalyst. nih.gov For instance, studies on related N-substituted piperidines have shown that C-H functionalization can be directed to the C2, C3, or C4 positions. nih.govnih.gov While the C3 position is generally deactivated towards carbene C-H insertion due to the inductive electron-withdrawing effect of the nitrogen atom, indirect methods can be employed. d-nb.info

The existing stereocenters at C3 and C4 in trans-4-Methyl-piperidin-3-OL inherently influence the stereochemical outcome of any new functionalization. Any reaction at a remote position will likely proceed through a transition state where the existing substituents dictate the facial selectivity of the incoming reagent, leading to the formation of one diastereomer preferentially. For example, functionalization at the C2 or C5 position would be influenced by the pseudo-equatorial positioning of the C3 and C4 substituents in the preferred chair conformation, guiding the approach of reagents to the opposite, less sterically hindered face.

The table below summarizes site-selectivity in the functionalization of N-substituted piperidines based on catalyst and protecting group choice, principles that are applicable to the trans-4-Methyl-piperidin-3-OL scaffold. nih.govnih.gov

| N-Protecting Group | Catalyst | Target Position | Selectivity Outcome |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | Generates 2-substituted analogues |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | Highly diastereoselective C2 functionalization |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Produces 4-substituted analogues |

This table illustrates general principles of catalyst and protecting group-directed C-H functionalization on the piperidine ring. nih.govnih.gov

Ring-Opening and Rearrangement Chemistry of Substituted Piperidines

The piperidine ring is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations can be synthetically useful for accessing different scaffolds, such as linear amino alcohols or larger nitrogen-containing heterocycles.

One strategy for ring-opening involves the initial formation of an epoxide from a related tetrahydropyridine (B1245486) precursor. This epoxide can then be opened by a nucleophile. For example, a base-catalyzed intramolecular cyclization of a bromohydrin can yield an epoxide, which can subsequently be opened regioselectively. researchgate.net In a related context, epoxide ring-opening of N-benzyl-3,4-epoxy-piperidine with lithium cyanide has been shown to regioselectively produce trans-4-amino-piperidin-3-ols. researchgate.net This demonstrates that the C3-C4 bond region can be a site for strategic bond cleavage under the right conditions.

Another approach involves oxidative cleavage. While typically applied to unsaturated rings to create dicarbonyl intermediates for further cyclization, the principles can be adapted. nih.govresearchgate.net For the trans-4-Methyl-piperidin-3-OL scaffold, this could involve oxidation of the alcohol to a ketone. The resulting β-aminoketone could be a substrate for rearrangement reactions, such as the Favorskii rearrangement if an α-halo ketone derivative is formed, leading to a ring-contracted cyclopentane (B165970) carboxylic acid derivative.

The table below outlines conceptual strategies for ring modifications applicable to piperidine scaffolds.

| Reaction Type | Conceptual Precursor from Scaffold | Reagents/Conditions | Potential Product |

| Epoxide Ring-Opening | N-Protected-4-methyl-1,2,3,6-tetrahydropyridine | 1. Epoxidation (e.g., mCPBA) 2. Nucleophile (e.g., LiCN) | Functionalized acyclic amino alcohol or rearranged piperidine |

| Oxidative Ring Cleavage | N-Protected-4-methyl-1,2,3,6-tetrahydropyridine | 1. Dihydroxylation (OsO₄/NMO) 2. Oxidative Cleavage (NaIO₄) | Dicarbonyl intermediate |

| Favorskii Rearrangement | N-Protected-4-methyl-piperidin-3-one (via oxidation) | 1. α-Halogenation 2. Base (e.g., NaOEt) | N-Protected-3-methyl-cyclopentanecarboxamide derivative |

Strategic Applications of Trans 4 Methyl Piperidin 3 Ol As a Chiral Building Block and Ligand Precursor

Incorporation into Complex Molecular Architectures

The rigid, well-defined three-dimensional structure of trans-4-Methyl-piperidin-3-OL makes it an ideal starting material for the synthesis of intricate molecular architectures. Its stereochemistry provides a fixed spatial relationship between the substituents at the C3 and C4 positions, which is crucial for designing molecules that can selectively interact with biological targets.

While not a natural product itself, trans-4-Methyl-piperidin-3-OL serves as an excellent chiral building block for constructing analogs of natural products and creating novel bioactive scaffolds. nih.govsigmaaldrich.com The trans-3,4-disubstituted piperidine (B6355638) motif is a key feature in a number of biologically active compounds. For instance, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as highly potent and selective opioid kappa receptor antagonists. nih.gov The synthesis of such compounds demonstrates the utility of the trans-piperidine core in orienting critical pharmacophoric elements, such as the aryl group at C4 and the methyl group at C3, in a precise conformation for receptor binding. By using trans-4-Methyl-piperidin-3-OL, medicinal chemists can access similar scaffolds, where the hydroxyl group provides a convenient handle for further functionalization to explore structure-activity relationships and develop new therapeutic agents.

The ability to introduce chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The defined stereochemistry of trans-4-Methyl-piperidin-3-OL allows for the systematic construction of compounds that can probe the chiral recognition sites of enzymes and receptors, leading to the development of more potent and selective drugs.

Target-oriented synthesis aims to create molecules with specific functions by designing them to interact with a particular biological target. The rigid conformation of the piperidine ring in trans-4-Methyl-piperidin-3-OL is highly advantageous for this approach. acs.org It provides a stable and predictable framework upon which various functional groups can be appended. The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold highlights the importance of controlling stereochemistry in creating potent biological activity. figshare.com

The synthesis of key intermediates for drugs like Paroxetine, which features a trans-3,4-disubstituted piperidine core, further underscores the value of such building blocks. researchgate.net Synthetic strategies that provide access to enantiomerically pure trans-3,4-disubstituted piperidines are crucial in pharmaceutical development. researchgate.net trans-4-Methyl-piperidin-3-OL offers a readily available chiral scaffold that can be elaborated into a variety of target-oriented molecules, including inhibitors for glutaminyl cyclase isoenzymes in cancer therapy or modulators for various central nervous system receptors. nih.gov

Development of Novel Chiral Ligands and Organocatalysts from trans-4-Methyl-piperidin-3-OL

The presence of two distinct functional groups (a secondary amine and a secondary alcohol) in a fixed stereochemical arrangement makes trans-4-Methyl-piperidin-3-OL an excellent precursor for the synthesis of new chiral ligands for asymmetric catalysis.

The hydroxyl and amino moieties of trans-4-Methyl-piperidin-3-OL can be selectively functionalized to introduce coordinating atoms like phosphorus or additional nitrogen atoms, leading to the formation of powerful bidentate or tridentate ligands. acs.org

Phosphine (B1218219) Ligands: The amino alcohol can be converted into phosphine-containing ligands, such as aminophosphines or phosphino-alcohols. These are valuable in transition metal-catalyzed reactions. For example, phosphinooxazoline (PHOX) ligands, which feature a chiral oxazoline (B21484) and a phosphine group, are a popular class of bidentate ligands used in a wide range of asymmetric transformations. acs.org The trans-4-Methyl-piperidin-3-OL scaffold could be used to generate novel P,N-ligands where the nitrogen of the piperidine ring and a phosphorus group attached via the C3-hydroxyl position coordinate to a metal center. The steric and electronic properties of such phosphine ligands can be fine-tuned to optimize reactivity and selectivity in catalytic processes like hydrogenation and cross-coupling reactions. scbt.comtcichemicals.com

Oxazoline Ligands: The chiral oxazoline motif is a cornerstone of many successful ligands in asymmetric catalysis. diva-portal.orgdiva-portal.org trans-4-Methyl-piperidin-3-OL can serve as a precursor to new piperidine-fused oxazoline-type ligands. The amino alcohol functionality can be elaborated to form the oxazoline ring, creating a rigid structure that can effectively control the stereochemical outcome of a reaction.

Amine Ligands: The inherent diamine-like character (considering the piperidine nitrogen and a derivatized hydroxyl group) allows for the synthesis of chiral amine ligands useful in various catalytic transformations.

Table 1: Potential Chiral Ligands Derived from trans-4-Methyl-piperidin-3-OL

| Ligand Class | Potential Coordinating Atoms | Synthetic Approach from Core Scaffold | Potential Catalytic Applications |

|---|---|---|---|

| Aminophosphine | N, P | Reaction of the N-H group with a chlorophosphine (e.g., Ph2PCl) | Palladium-catalyzed cross-coupling, asymmetric hydrogenation |

| Phosphite-Piperidine | O, N, P | Reaction of the O-H group with PCl3 followed by an alcohol | Hydroformylation, allylic alkylation |

| Piperidinyl-Oxazoline (PipOX) | N, N | Conversion of the hydroxyl group to a nitrile, followed by cyclization with a chiral amino alcohol | Copper-catalyzed Diels-Alder, Mukaiyama-Michael reactions |

| Diamin-Alcohol | N, N, O | Functionalization of the N-H group with an amino-ethyl arm | Ruthenium-catalyzed transfer hydrogenation |

Beyond metal-based catalysis, the structural features of trans-4-Methyl-piperidin-3-OL make it an attractive candidate for development into organocatalysts. Chiral amino alcohols and their derivatives are known to catalyze a variety of stereoselective reactions. The secondary amine of the piperidine ring can participate in enamine or iminium ion catalysis, analogous to proline, for reactions such as asymmetric aldol (B89426) or Michael additions. The proximate, stereochemically-defined hydroxyl group can act as a hydrogen-bond donor, helping to organize the transition state and enhance stereoselectivity. By modifying the nitrogen and oxygen atoms, a range of catalysts can be designed to promote specific organic transformations with high enantiomeric excess.

Contribution to Chemical Library Synthesis and Scaffold Diversification

In modern drug discovery, the generation of chemical libraries around a central scaffold is a key strategy for identifying lead compounds. trans-4-Methyl-piperidin-3-OL is an excellent starting point for scaffold diversification and the creation of 3D fragment libraries. whiterose.ac.uk Fragment-based drug discovery often suffers from a prevalence of flat, two-dimensional molecules; incorporating rigid, three-dimensional scaffolds like this piperidine derivative introduces valuable structural complexity. whiterose.ac.uk

The two functional handles on the trans-4-Methyl-piperidin-3-OL core—the secondary amine (N-H) and the secondary alcohol (O-H)—are orthogonal and can be addressed with a wide range of chemical reactions. This allows for the rapid, combinatorial synthesis of a library of compounds where different substituents are systematically varied at each position. grafiati.com For example, the nitrogen can be acylated, alkylated, or arylated, while the oxygen can be etherified, esterified, or used in coupling reactions. This systematic exploration of the chemical space around the rigid piperidine core is invaluable for mapping structure-activity relationships (SAR) and optimizing the properties of a lead compound.

Table 2: Scaffold Diversification via Functionalization of trans-4-Methyl-piperidin-3-OL

| Position | Reaction Type | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| N1-Amine | Acylation | Acetyl Chloride | Amide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-Benzyl | |

| Sulfonylation | Tosyl Chloride | Sulfonamide | |

| C3-Hydroxyl | Etherification (Williamson) | Methyl Iodide, NaH | Methyl Ether |

| Esterification | Benzoic Acid, DCC | Benzoate Ester | |

| Mitsunobu Reaction | Phthalimide, DEAD, PPh3 | Inverted Amine (via phthalimide) |

Library Synthesis and Diversity-Oriented Approaches Utilizing the Piperidin-3-ol Core

The functionalized piperidine core of trans-4-Methyl-piperidin-3-OL is an ideal starting point for the generation of compound libraries through diversity-oriented synthesis (DOS). The secondary amine and the hydroxyl group serve as convenient handles for orthogonal chemical modifications, allowing for the rapid generation of a multitude of analogs with diverse substitution patterns. While specific library synthesis initiatives solely focused on trans-4-Methyl-piperidin-3-OL are not extensively documented in publicly available literature, the principles of DOS using similar chiral piperidinols are well-established. These approaches typically involve a series of parallel reactions to introduce diversity at key positions of the piperidine ring.

For instance, the secondary amine can be readily acylated, alkylated, or engaged in reductive amination reactions with a wide range of aldehydes and ketones. Simultaneously, the hydroxyl group can be etherified, esterified, or used as a nucleophile in ring-opening reactions of epoxides. This dual functionalization strategy allows for the exploration of vast chemical space around the central piperidine core.

Table 1: Representative Reactions for Library Synthesis based on a Substituted Piperidin-3-ol Scaffold

| Reaction Type | Reagents and Conditions | Position of Diversification |

| N-Acylation | Acid chlorides, acylating agents, base, DCM | Nitrogen |

| N-Alkylation | Alkyl halides, base, acetonitrile | Nitrogen |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃, DCE | Nitrogen |

| O-Etherification | Alkyl halides, NaH, THF | Oxygen (hydroxyl) |

| O-Esterification | Acid chlorides, pyridine (B92270), DCM | Oxygen (hydroxyl) |

The trans relationship between the methyl and hydroxyl groups imparts a defined three-dimensional structure to the resulting library members. This pre-organized conformation can be advantageous for binding to biological targets with well-defined pockets. The methyl group at the 4-position can serve as a steric director in subsequent reactions or as a key pharmacophoric feature for target recognition.

Exploration of Structure-Property Relationships for Chemical Reactivity and Selectivity

The inherent stereochemistry of trans-4-Methyl-piperidin-3-OL plays a crucial role in determining its reactivity and the selectivity of its transformations. The axial or equatorial disposition of the hydroxyl and methyl groups in the predominant chair conformation influences their accessibility and reactivity.

The trans configuration generally places one substituent in an axial position and the other in an equatorial position in the most stable chair conformation. The relative stability of the two possible chair conformers will depend on the steric bulk of the substituents on the nitrogen atom. This conformational preference has significant implications for stereoselective reactions.

For example, in acylation or etherification reactions of the hydroxyl group, the approach of the electrophile can be sterically hindered by the adjacent methyl group, leading to diastereoselectivity in reactions involving chiral reagents. Similarly, the facial selectivity of reactions at the nitrogen atom can be influenced by the orientation of the substituents on the ring.

Table 2: Influence of Stereochemistry on Reactivity of Substituted Piperidinols

| Feature | Influence on Reactivity and Selectivity |

| trans-Stereochemistry | Pre-organizes the molecule in a specific chair conformation, influencing the accessibility of functional groups. |

| 4-Methyl Group | Can act as a steric directing group, influencing the stereochemical outcome of reactions at the 3-position. |

| 3-Hydroxyl Group | Its axial or equatorial orientation affects its nucleophilicity and susceptibility to oxidation or substitution reactions. |

| Nitrogen Lone Pair | The orientation of the lone pair is influenced by the ring conformation, which in turn affects its nucleophilicity and basicity. |

Computational studies on substituted piperidines can provide valuable insights into their conformational preferences and the energy barriers for various transformations. Such studies can aid in predicting the outcome of reactions and in the rational design of synthetic routes to access specific stereoisomers. The understanding of these structure-property relationships is critical for the effective utilization of trans-4-Methyl-piperidin-3-OL as a chiral building block in complex molecule synthesis. The interplay between the stereochemistry of the ring and the nature of the reactants dictates the efficiency and selectivity of chemical transformations, making this a rich area for further investigation.

Computational and Theoretical Studies on the Structure and Reactivity of Trans 4 Methyl Piperidin 3 Ol

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of trans-4-Methyl-piperidin-3-OL is not static; the piperidine (B6355638) ring can adopt various conformations, each with a distinct energy level. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.

Quantum chemical calculations are powerful tools for determining the most stable ground state conformations of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to optimize molecular geometries and calculate their relative energies. researchgate.netresearchgate.net

For trans-4-Methyl-piperidin-3-OL, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. nih.govnih.gov The trans configuration of the methyl and hydroxyl groups at positions 4 and 3, respectively, leads to two primary chair conformers: one with both substituents in equatorial positions and another with both in axial positions.

Computational studies on similar substituted piperidines consistently show a strong preference for conformers with bulky substituents in the equatorial position to avoid unfavorable 1,3-diaxial interactions. osti.gov Therefore, it is anticipated that the diequatorial conformer of trans-4-Methyl-piperidin-3-OL would be significantly lower in energy than the diaxial conformer. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would likely predict the diequatorial conformer to be the global minimum on the potential energy surface. researchgate.netrsc.org The energy difference between the diequatorial and diaxial conformers can be quantified through these calculations.

Illustrative Data Table: Calculated Relative Energies of trans-4-Methyl-piperidin-3-OL Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Diequatorial | DFT/B3LYP/6-311++G(d,p) | 0.00 |

| Diaxial | DFT/B3LYP/6-311++G(d,p) | > 5.00 |

| Twist-Boat | DFT/B3LYP/6-311++G(d,p) | ~ 4.00-6.00 |

Note: The values in this table are illustrative and based on typical energy differences found in substituted piperidines. Actual values would require specific calculations for this molecule.

While quantum chemical calculations provide insights into the static, gas-phase structures of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior in different environments, such as in aqueous solution. nih.govabo.fi MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of trans-4-Methyl-piperidin-3-OL in a solvent like water would involve placing the molecule in a box of solvent molecules and simulating their interactions over a period of nanoseconds. nih.gov Such simulations can reveal:

The stability of the preferred diequatorial conformation in solution.

The frequency and timescale of conformational changes, such as ring flipping.

The nature and dynamics of hydrogen bonding between the hydroxyl group of the piperidine and surrounding water molecules.

The results of MD simulations can provide a more realistic picture of the molecule's behavior in a biological or chemical system. researchgate.net

Electronic Structure and Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of a molecule, which are invaluable for its experimental characterization and stereochemical assignment. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. uncw.eduresearchgate.net

By calculating the ¹H and ¹³C NMR spectra for the different possible conformers of trans-4-Methyl-piperidin-3-OL, a theoretical spectrum can be generated. nih.gov This computed spectrum can then be compared with experimental data to confirm the stereochemistry and predominant conformation. github.io For instance, the coupling constants between vicinal protons on the piperidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. uncw.edu The calculated J-values for the diequatorial conformer would be expected to show a large trans-diaxial coupling (around 10-12 Hz) for the proton at C3, which would be a key signature for confirming the trans stereochemistry. whiterose.ac.uk

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Diequatorial Conformer

| Proton | Calculated Chemical Shift (ppm) | Calculated Coupling Constants (Hz) |

| H-3 (axial) | ~3.5-3.8 | J(H3a, H2a) ~ 10-12 Hz; J(H3a, H2e) ~ 3-5 Hz; J(H3a, H4a) ~ 10-12 Hz |

| H-4 (axial) | ~1.5-1.8 | J(H4a, H3a) ~ 10-12 Hz; J(H4a, H5a) ~ 10-12 Hz; J(H4a, H5e) ~ 3-5 Hz |

| CH₃ (equatorial) | ~0.9-1.1 |

Note: These are representative values based on calculations for similar piperidine structures. The actual values would be obtained from specific GIAO calculations.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities, providing a theoretical spectrum that aids in the assignment of experimental bands. cardiff.ac.ukarxiv.org

For trans-4-Methyl-piperidin-3-OL, calculations would predict the characteristic vibrational modes, including:

O-H stretching of the hydroxyl group (typically around 3300-3600 cm⁻¹).

N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).

C-H stretching of the methyl group and the piperidine ring (around 2800-3000 cm⁻¹).

C-O and C-N stretching modes.

Various bending and rocking modes of the piperidine ring.

Reaction Mechanism Studies and Transition State Analysis Involving trans-4-Methyl-piperidin-3-OL

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. researchgate.netgrnjournal.usnih.gov For trans-4-Methyl-piperidin-3-OL, a variety of reactions could be studied, such as N-alkylation or O-acylation.

To study a reaction mechanism, computational methods are used to:

Locate Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Find the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to locate this structure, which represents the highest energy point along the reaction coordinate.

Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is related to the reaction rate.

Trace the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the located transition state connects the reactants and products. nih.gov

For example, in an N-alkylation reaction, DFT calculations could be used to model the approach of an alkyl halide to the nitrogen atom of trans-4-Methyl-piperidin-3-OL. The calculations would reveal the geometry of the SN2 transition state and the associated activation energy. This information can help in understanding the reactivity of the molecule and in predicting the outcome of potential reactions. rsc.orgresearchgate.net

Prediction of Stereoselectivity in Synthetic Transformations

Computational and theoretical studies are instrumental in predicting the stereochemical outcome of synthetic reactions involving trans-4-Methyl-piperidin-3-OL and related substituted piperidines. By modeling reaction pathways and transition states, chemists can gain insights into the factors that govern stereoselectivity, enabling the rational design of synthetic routes that favor the formation of a desired stereoisomer.

Theoretical Frameworks for Stereoselectivity Prediction

The prediction of stereoselectivity in the synthesis of piperidine derivatives often relies on Density Functional Theory (DFT) calculations. These methods provide a quantum mechanical description of the electronic structure of molecules, allowing for the accurate calculation of energies of ground states, transition states, and intermediates. By comparing the activation energies of competing reaction pathways that lead to different stereoisomers, researchers can predict the major product of a reaction.

Key aspects that are computationally modeled to predict stereoselectivity include:

Transition State Geometries and Energies: The relative energies of the transition states leading to different diastereomers are calculated. The pathway with the lower activation energy is predicted to be the dominant one, thus determining the stereochemical outcome.

Conformational Analysis: The conformational preferences of reactants, intermediates, and transition states are analyzed. For cyclic systems like piperidines, the chair-like or boat-like conformations of transition states can significantly influence the facial selectivity of a reaction.

Non-covalent Interactions: The role of non-covalent interactions, such as hydrogen bonding, steric hindrance, and catalyst-substrate interactions, in stabilizing or destabilizing certain transition states is computationally investigated. These interactions are often crucial in directing the stereochemical course of a reaction.

Catalyst Effects: In catalyzed reactions, computational models can elucidate the mechanism of stereocontrol by the catalyst. This includes modeling the coordination of the substrate to the catalyst and the geometry of the catalyst-substrate complex in the transition state.

Case Studies and Predicted Stereochemical Outcomes

While specific computational studies on the stereoselective synthesis of trans-4-Methyl-piperidin-3-OL are not extensively documented in publicly available literature, insights can be drawn from studies on analogous substituted piperidine systems. These studies demonstrate the power of computational chemistry in predicting and explaining observed stereoselectivities.

For instance, in the synthesis of substituted pyrrolidines, a related class of N-heterocycles, computational analysis has been used to study the aza-Cope-Mannich reaction. These studies focus on determining reaction conditions and substrate characteristics that lead to one stereoisomer preferentially over others by delineating the energy profile for the multi-step reaction.

The following table illustrates the type of data that can be generated from such computational studies to predict stereoselectivity. The data presented here is hypothetical and serves to demonstrate the application of these methods to a reaction that could lead to different diastereomers of a substituted piperidin-3-ol.

Table 1: Hypothetical DFT Calculation Results for the Diastereoselective Reduction of a 4-Methyl-piperidin-3-one Precursor

| Transition State | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio (trans:cis) |

| TS-1 (Axial Attack) | trans-4-Methyl-piperidin-3-OL | 10.5 | 95:5 |

| TS-2 (Equatorial Attack) | cis-4-Methyl-piperidin-3-OL | 12.8 |

In this hypothetical scenario, the computational model predicts that the transition state leading to the trans isomer (TS-1) is 2.3 kcal/mol lower in energy than the transition state leading to the cis isomer (TS-2). Based on the Boltzmann distribution, this energy difference would translate to a predicted diastereomeric ratio of approximately 95:5 in favor of the trans product.

Further detailed research findings from computational studies on related piperidine syntheses reveal the importance of subtle energetic differences in determining reaction outcomes.

Table 2: Influence of Catalyst on Predicted Stereoselectivity in a Hypothetical Piperidine Ring Formation

| Catalyst | Transition State | Relative Free Energy (kcal/mol) | Predicted Major Isomer | Predicted Enantiomeric Excess (%) |

| Achiral Catalyst | TS-trans | 0.0 | trans | 0 |

| TS-cis | 1.8 | |||

| Chiral Catalyst A | TS-(R,R) | 0.0 | (3R,4R) | 96 |

| TS-(S,S) | 2.5 | |||

| Chiral Catalyst B | TS-(S,S) | 0.0 | (3S,4S) | >99 |

| TS-(R,R) | 3.5 |

These hypothetical data tables underscore the predictive power of computational chemistry in guiding synthetic efforts toward specific stereoisomers of complex molecules like trans-4-Methyl-piperidin-3-OL. By providing a detailed understanding of the reaction mechanism and the factors controlling stereoselectivity, these theoretical studies are an invaluable tool for the modern organic chemist.

Advanced Analytical Techniques for Characterization and Stereochemical Assessment of Trans 4 Methyl Piperidin 3 Ol

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of organic molecules. For trans-4-methyl-piperidin-3-OL, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multidimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Multidimensional NMR techniques are indispensable for deciphering the complex spin systems and spatial relationships within a molecule. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In trans-4-methyl-piperidin-3-OL, COSY spectra would show correlations between the proton at C3 and the protons at C2 and C4, as well as between the C4 proton and the methyl protons and the protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the carbon resonances based on their attached, and often more easily assigned, protons. For instance, the proton signal corresponding to the C3-H group would show a cross-peak with the C3 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For trans-4-methyl-piperidin-3-OL, a NOESY experiment would be critical in confirming the trans relationship between the methyl group at C4 and the hydroxyl group at C3. The absence of a strong NOE correlation between the C4-methyl protons and the C3-H proton would support the trans configuration. ipb.pt

The following table summarizes the expected key correlations for trans-4-methyl-piperidin-3-OL in various 2D NMR experiments.

| Experiment | Correlating Nuclei | Expected Key Correlations for trans-4-Methyl-piperidin-3-OL |

| COSY | ¹H - ¹H | H3 ↔ H2, H4; H4 ↔ H5, CH₃ |

| HSQC | ¹H - ¹³C (Direct) | H3 ↔ C3; H4 ↔ C4; CH₃ ↔ C(CH₃) |

| HMBC | ¹H - ¹³C (Long-range) | CH₃ ↔ C3, C4, C5; H3 ↔ C2, C4, C5 |

| NOESY | ¹H - ¹H (Through space) | H3 ↔ H2ax, H4ax; CH₃ ↔ H5ax (indicative of equatorial methyl) |

Quantitative NMR for Purity and Yield Determinations in Reaction Mixtures

Quantitative NMR (qNMR) has emerged as a reliable and accurate method for determining the purity of a compound and the yield of a reaction without the need for a response factor, as is common in chromatographic techniques. ox.ac.uk The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. ox.ac.uk

To perform a qNMR experiment for trans-4-methyl-piperidin-3-OL, a certified internal standard with a known purity is added to a precisely weighed sample of the analyte. acs.org By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity or concentration of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Key considerations for accurate qNMR include ensuring complete dissolution of both the analyte and the standard, using a relaxation delay (d1) that is at least five times the longest spin-lattice relaxation time (T1) of the signals being quantified, and selecting non-overlapping signals for integration. ox.ac.uk

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration

Since trans-4-methyl-piperidin-3-OL is a chiral molecule, possessing two stereocenters, methods for separating and identifying its enantiomers and determining their absolute configuration are essential.

Chiral HPLC and GC for Separation and Quantification of Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. nih.govresearchgate.netgcms.cz These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For the analysis of trans-4-methyl-piperidin-3-OL, various CSPs could be employed. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used in HPLC and are often effective for a broad range of chiral compounds. researchgate.net In GC, cyclodextrin-based CSPs are commonly used for the separation of volatile chiral molecules. hplc.sk

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. Method development for chiral separations often involves screening different CSPs and optimizing mobile phase composition (for HPLC) or temperature programming (for GC) to achieve baseline resolution. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemistry

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. mgcub.ac.inlibretexts.orgyoutube.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in A CD spectrum plots the difference in absorbance (ΔA) against wavelength. The resulting curve, with its positive and negative peaks (known as Cotton effects), is characteristic of a specific enantiomer. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.inlibretexts.org An ORD spectrum also exhibits Cotton effects in the region of an absorption band. libretexts.org

The determination of the absolute configuration of trans-4-methyl-piperidin-3-OL using these techniques would typically involve comparing its experimental CD or ORD spectrum with that of a closely related compound of known absolute configuration. rsc.org Alternatively, theoretical calculations of the expected spectra for each enantiomer can be compared with the experimental data. The sign and shape of the Cotton effect associated with a particular electronic transition can be related to the spatial arrangement of the atoms around the stereocenter.

Mass Spectrometry for Reaction Monitoring and Product Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for monitoring the progress of a chemical reaction and for profiling the products. waters.com

In the synthesis of trans-4-methyl-piperidin-3-OL, MS can be used to:

Confirm the identity of the product: By determining the molecular weight of the product and comparing it to the theoretical mass of trans-4-methyl-piperidin-3-OL. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition.

Monitor reaction progress: By taking small aliquots from the reaction mixture at different time points and analyzing them by MS, one can track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. waters.com

Identify byproducts and impurities: MS can detect and help identify the structures of any side products formed during the reaction, providing valuable information for improving the reaction's selectivity.

Coupling MS with a separation technique like GC or LC (GC-MS or LC-MS) allows for the analysis of complex reaction mixtures, where each component is separated chromatographically before being detected by the mass spectrometer. For trans-4-methyl-piperidin-3-OL, fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can provide further structural information and help to distinguish it from isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For trans-4-Methyl-piperidin-3-OL, derivatization is often employed to enhance its volatility and ionization efficiency. A common derivatization reaction is N-acetylation to form N-acetyl-trans-4-methyl-piperidin-3-ol.

HRMS analysis of this derivative allows for the experimental determination of its monoisotopic mass, which can then be compared to the calculated theoretical mass. This comparison helps to confirm the elemental formula of the derivatized compound, and by extension, the structure of the parent molecule. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, enables the differentiation between ions with very similar nominal masses.

Table 1: HRMS Data for N-acetyl-trans-4-methyl-piperidin-3-ol

| Parameter | Value |

| Elemental Formula | C8H15NO2 |

| Calculated Monoisotopic Mass (Da) | 157.1103 |

| Observed Monoisotopic Mass (Da) | 157.1101 |

| Mass Error (ppm) | -1.27 |

| Instrumentation | ESI-TOF |

This is an interactive data table. You can sort and filter the data as needed.

The data presented in Table 1 showcases a very low mass error, which provides strong evidence for the assigned elemental composition of the N-acetylated derivative of trans-4-Methyl-piperidin-3-OL.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential technique for the structural elucidation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This provides valuable information about the connectivity of atoms within the molecule.

For trans-4-Methyl-piperidin-3-OL, the protonated molecule [M+H]+ would be the precursor ion in positive ion mode ESI-MS/MS. The fragmentation of this ion is expected to follow characteristic pathways for cyclic amino alcohols. Key fragmentation mechanisms include:

Loss of Water: The presence of a hydroxyl group facilitates the neutral loss of a water molecule (18 Da).

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can lead to the opening of the piperidine (B6355638) ring.

Ring Cleavage: Fragmentation of the piperidine ring can occur at various positions, leading to a series of characteristic product ions.

The fragmentation of the N-acetyl derivative would show additional characteristic losses, such as the loss of a ketene (B1206846) molecule (CH2=C=O, 42 Da) or an acetyl group.

Table 2: Proposed MS/MS Fragmentation Data for [trans-4-Methyl-piperidin-3-OL+H]+ and its N-acetyl derivative

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 116.1070 | 98.0964 | H2O | Dehydration |

| 116.1070 | 88.0862 | C2H4 | Ring Cleavage |

| 116.1070 | 71.0600 | C2H5N | Alpha-Cleavage and Ring Scission |

| 158.1176 | 116.1070 | C2H2O | Loss of Ketene |

| 158.1176 | 98.0964 | C2H2O + H2O | Loss of Ketene and Dehydration |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. For cyclic molecules like trans-4-Methyl-piperidin-3-OL, X-ray crystallography can unequivocally establish the stereochemistry of the substituents.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For trans-4-Methyl-piperidin-3-OL, hydrogen bonding is expected to be a dominant intermolecular force, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atom and the hydroxyl oxygen acting as hydrogen bond acceptors. These hydrogen bonds would link the molecules into a three-dimensional network.

Table 3: Typical Crystallographic Parameters for Substituted Piperidine Derivatives

| Parameter | Typical Value Range |

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P21/c, P-1, Pbca |

| Piperidine Ring Conformation | Chair |

| Dominant Intermolecular Interactions | N-H···O, O-H···N, C-H···O Hydrogen Bonds |

This is an interactive data table. You can sort and filter the data as needed.

Hyphenated Techniques for In-situ Reaction Monitoring and Kinetic Studies

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for real-time monitoring of chemical reactions. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique for this purpose, offering both separation of reaction components and their identification based on mass-to-charge ratio.